NASPM trihydrochloride

Overview

Description

NASPM trihydrochloride, also known as 1-Naphthylacetyl spermine trihydrochloride, is a synthetic analogue of Joro spider toxin. It is primarily known for its role as an antagonist of calcium-permeable AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors. This compound selectively suppresses the inwardly rectifying and calcium-permeable AMPA receptors expressed in type II neurons .

Mechanism of Action

Target of Action

NASPM trihydrochloride is a selective antagonist of Ca²⁺-permeable α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors . AMPA receptors are glutamate-gated ion channels that play central roles in the mammalian brain, mediating fast excitatory synaptic transmission and underlying several forms of synaptic plasticity .

Mode of Action

This compound selectively suppresses the inwardly rectifying and Ca²⁺-permeable AMPA receptors expressed in type II neurons . It blocks AMPA receptors lacking the GluA2 subunit . The blocking effect of NASPM on the Ca²⁺-permeable AMPA receptors is use and voltage-dependent .

Biochemical Pathways

This compound’s action on AMPA receptors affects the glutamatergic synaptic transmission, which is a critical component of synaptic plasticity . Synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), is thought to underlie learning and memory.

Pharmacokinetics

It is known to be soluble in water , which could influence its bioavailability and distribution.

Result of Action

This compound’s antagonistic action on Ca²⁺-permeable AMPA receptors can lead to changes in neuronal excitability and synaptic transmission . It has been shown to protect hippocampal neurons against global ischemia-induced cell death .

Biochemical Analysis

Biochemical Properties

NASPM trihydrochloride selectively suppresses inwardly rectifying and calcium-permeable AMPA receptors expressed in type II neurons. It has no effect on AMPA receptors in type I neurons . The compound interacts with AMPA receptors lacking the GluA2 subunit, blocking these receptors with an IC50 value of 0.33 µM . This blocking effect is both use- and voltage-dependent . By inhibiting these receptors, this compound can modulate synaptic transmission and plasticity, which are essential for various neural processes .

Cellular Effects

This compound has significant effects on various types of cells, particularly neurons. It selectively inhibits calcium-permeable AMPA receptors in type II neurons, leading to a reduction in excitatory post-synaptic currents . This inhibition can protect hippocampal neurons against global ischemia-induced cell death . Additionally, this compound influences cell signaling pathways by blocking calcium influx through AMPA receptors, which can affect downstream signaling cascades and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to calcium-permeable AMPA receptors and blocking their activity . This binding prevents the influx of calcium ions, which is crucial for various cellular processes, including synaptic plasticity and neurotransmitter release . The inhibition of these receptors by this compound is both use- and voltage-dependent, meaning that the blocking effect is more pronounced at higher levels of receptor activity and at specific membrane potentials .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable when stored at 4°C and away from moisture . In solution, it remains stable for up to six months at -80°C and for one month at -20°C . Over time, the blocking effect of this compound on calcium-permeable AMPA receptors can lead to long-term changes in synaptic strength and plasticity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving rats, this compound dose-dependently improved kindled seizures and shortened the afterdischarge duration . At higher doses, the compound can exhibit toxic or adverse effects, although specific details on these effects are limited . The threshold effects observed in these studies suggest that careful dosage control is necessary to achieve the desired therapeutic outcomes without causing harm.

Metabolic Pathways

This compound is involved in metabolic pathways related to calcium-permeable AMPA receptors . By blocking these receptors, the compound can influence metabolic flux and metabolite levels within neurons

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily to neurons expressing calcium-permeable AMPA receptors . The compound interacts with these receptors, leading to its localization at synaptic sites where it can exert its blocking effects . The transporters or binding proteins involved in the distribution of this compound are not well-characterized, and additional studies are required to understand these mechanisms fully.

Subcellular Localization

This compound is localized primarily at the synaptic sites of neurons expressing calcium-permeable AMPA receptors . This subcellular localization is crucial for its activity, as it allows the compound to effectively block these receptors and modulate synaptic transmission

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NASPM trihydrochloride involves the acetylation of spermine with 1-naphthylacetyl chloride. The reaction typically occurs in an organic solvent such as dichloromethane, under basic conditions provided by a tertiary amine like triethylamine. The product is then purified through crystallization or chromatography techniques .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The final product is often subjected to quality control measures such as high-performance liquid chromatography (HPLC) to confirm its purity and identity .

Chemical Reactions Analysis

Types of Reactions: NASPM trihydrochloride primarily undergoes substitution reactions due to the presence of reactive amine groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Substitution Reactions: Common reagents include acyl chlorides and anhydrides, with reactions typically occurring in organic solvents under basic conditions.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, acetylation of this compound with acyl chlorides results in the formation of N-acyl derivatives .

Scientific Research Applications

NASPM trihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a tool to study the properties and functions of calcium-permeable AMPA receptors.

Biology: Researchers use it to investigate the role of AMPA receptors in neuronal signaling and plasticity.

Medicine: this compound is employed in studies related to neurodegenerative diseases and conditions involving excitotoxicity.

Industry: It is used in the development of neuroprotective agents and in the screening of compounds targeting AMPA receptors

Comparison with Similar Compounds

Joro Spider Toxin: The natural analogue of NASPM trihydrochloride, known for its similar antagonistic effects on calcium-permeable AMPA receptors.

NBQX: Another AMPA receptor antagonist, but it does not selectively target calcium-permeable receptors.

CNQX: Similar to NBQX, it is a broad-spectrum AMPA receptor antagonist.

Uniqueness: this compound is unique in its selective antagonism of calcium-permeable AMPA receptors, making it a valuable tool for studying these specific receptor subtypes. Its synthetic nature also allows for modifications to enhance its selectivity and potency .

Biological Activity

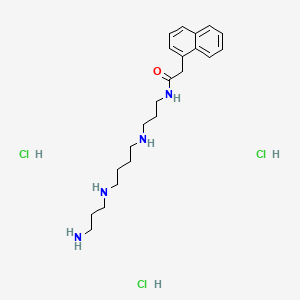

NASPM trihydrochloride, chemically known as N-[3-[[4-[(3-Aminopropyl)amino]butyl]amino]propyl]-1-naphthaleneacetamide trihydrochloride, is a selective antagonist for calcium-permeable AMPA receptors. This compound has garnered interest in neuroscience due to its ability to block AMPA receptors that lack the GluA2 subunit, which are implicated in various neurological conditions.

- Molecular Formula : C22H34N4O·3HCl

- Molecular Weight : 479.91 g/mol

- CAS Number : 1049731-36-3

- Purity : ≥97% .

NASPM acts by selectively inhibiting Ca²⁺-permeable AMPA receptors, which are critical for excitatory neurotransmission in the central nervous system. This inhibition leads to a reduction in excitatory postsynaptic currents (EPSCs), particularly in hippocampal neurons and other brain regions .

Neuroprotective Effects

Research indicates that this compound can protect hippocampal neurons from ischemic damage. In studies involving global ischemia, NASPM demonstrated a significant protective effect against cell death, suggesting its potential therapeutic role in conditions like stroke .

Inhibition of Excitatory Synaptic Transmission

NASPM has been shown to effectively block excitatory synaptic potentials in various neuronal models:

- In Hippocampal Neurons : It suppresses epileptic discharges mediated by non-NMDA receptors, indicating its utility in studying epilepsy and related disorders .

- In Cerebellar Purkinje Cells : NASPM inhibits synaptic currents evoked by parallel fiber stimulation, further illustrating its role in modulating excitatory transmission .

Case Studies and Experimental Data

- Hippocampal Neurons : A study reported that NASPM reduced AMPA-induced calcium transients by approximately 52.7% at a concentration of 25 µM, demonstrating its potency in modulating calcium influx through AMPA receptors .

- Cultured Neurons : In vitro experiments revealed that NASPM effectively blocked glutamate-induced currents with an IC50 value of 0.33 µM, highlighting its high efficacy as an antagonist .

Applications in Research

This compound is utilized as a pharmacological tool for:

- Investigating the physiological roles of AMPA receptors.

- Exploring potential therapeutic applications for neurodegenerative diseases and epilepsy.

- Understanding synaptic plasticity and the underlying mechanisms of learning and memory .

Summary of Key Findings

Properties

IUPAC Name |

N-[3-[4-(3-aminopropylamino)butylamino]propyl]-2-naphthalen-1-ylacetamide;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N4O.3ClH/c23-12-6-15-24-13-3-4-14-25-16-7-17-26-22(27)18-20-10-5-9-19-8-1-2-11-21(19)20;;;/h1-2,5,8-11,24-25H,3-4,6-7,12-18,23H2,(H,26,27);3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNEOJAUJWOPWJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCCNCCCCNCCCN.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37Cl3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.